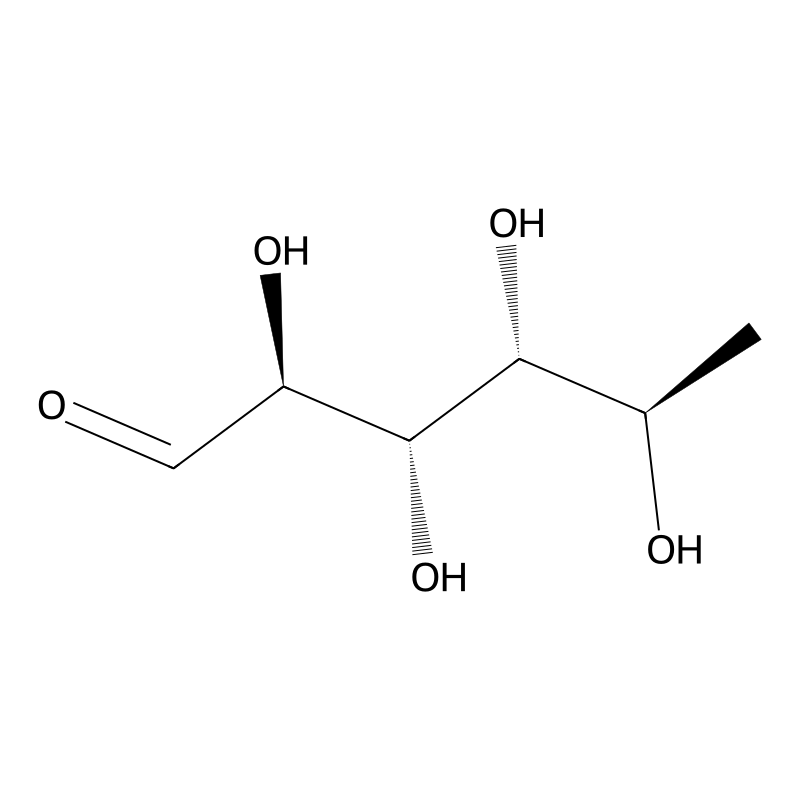

D-Rhamnose

Content Navigation

D-Rhamnose is the exclusive chiral building block for Pseudomonas aeruginosa Common Polysaccharide Antigen (CPA) synthesis. • Bypasses 5-6-step deoxygenation of D-Mannose, reducing production time. • Ensures stereochemistry for WbpZ transferase and pyocin assays. • Direct precursor for CPA repeating unit vaccine constructs. Avoid assay failure from L-Rhamnose substitution.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

D-Rhamnose (CAS 634-74-2) is a rare 6-deoxy-D-hexose (methyl pentose) that serves as a highly specialized chiral building block and analytical standard. Unlike its naturally abundant enantiomer, L-Rhamnose, which is ubiquitous in plant cell walls, D-Rhamnose is predominantly found in the glycoconjugates of specific pathogenic bacteria, most notably as the structural foundation of the Common Polysaccharide Antigen (CPA) in Pseudomonas aeruginosa [1]. In commercial procurement, D-Rhamnose is prioritized by pharmaceutical and glycobiology laboratories over generic hexoses because it provides direct synthetic access to rare D-rhamnosyl motifs without the need for complex, multi-step deoxygenation of D-Mannose[2]. Its primary industrial value lies in its role as a non-substitutable precursor for bacterial vaccine development, targeted antimicrobial research, and the synthesis of complex, pathogen-mimicking oligosaccharides [3].

Research Fit

References

- [1] Rocchetta, H. L., et al. 'Biosynthesis of the Common Polysaccharide Antigen of Pseudomonas aeruginosa PAO1: Characterization and Role of GDP-d-Rhamnose.' ASM Journals, Infection and Immunity (2001).

- [2] Maiti, S., & Mukhopadhyay, B. 'Total synthesis of the D-acofriose-containing trisaccharide repeating unit of the O-antigen from Azospirillum brasilense JM6B2.' RSC Advances (2025).

- [3] McCaughey, L. C., et al. 'Lectin-Like Bacteriocins from Pseudomonas spp. Utilise D-Rhamnose Containing Lipopolysaccharide as a Cellular Receptor.' PLOS Pathogens (2014).

Substituting D-Rhamnose with its abundant enantiomer, L-Rhamnose, or its oxygenated analog, D-Mannose, leads to immediate failure in both biological assays and synthetic workflows. Biological targets, such as the Pseudomonas WbpZ glycosyltransferase or pyocin L1 bacteriocins, are strictly stereoselective; L-Rhamnose cannot bind to these D-Rhamnose-specific receptors or participate in GDP-D-Rha-dependent biosynthetic pathways [1]. Conversely, while D-Mannose shares the same stereochemistry at carbons 2 through 5, it possesses a hydroxyl group at C6 instead of the hydrophobic methyl group found in D-Rhamnose. Utilizing D-Mannose as a synthetic starting material requires a tedious 5- to 6-step global deoxygenation sequence (typically involving halogenation and radical reduction) that incurs significant mass loss and extends production timelines[2]. Therefore, direct procurement of D-Rhamnose is mandatory for maintaining stereochemical fidelity and process efficiency.

Substitution Risk

Enantiomer mismatch (L-rhamnose)

L-Rhamnose uses dTDP/UDP pathways, not the GDP pathway. GMD/RMD enzymes do not process the L-configuration, altering pathway interpretation.

C6-deoxy analog (D-mannose)

D-Mannose lacks the 6-deoxy feature. Lectin-binding affinity may differ significantly, with reported weaker recognition by Pseudomonas lectins.

Fully hydroxylated hexose (D-glucose)

D-Glucose shows different radiolytic stability and is not a substrate for GDP-D-rhamnose biosynthesis, limiting direct substitution in radiation or enzymatic studies.

References

- [1] McCaughey, L. C., et al. 'Lectin-Like Bacteriocins from Pseudomonas spp. Utilise D-Rhamnose Containing Lipopolysaccharide as a Cellular Receptor.' PLOS Pathogens (2014).

- [2] Maiti, S., & Mukhopadhyay, B. 'Total synthesis of the D-acofriose-containing trisaccharide repeating unit of the O-antigen from Azospirillum brasilense JM6B2.' RSC Advances (2025).

Bypassing D-Mannose Deoxygenation

When synthesizing D-rhamnoside building blocks for bacterial antigens, starting from D-Mannose requires a multi-step deoxygenation process. Recent synthetic protocols demonstrate that converting D-Mannose to a functional D-rhamnoside requires approximately 6 distinct steps (including protection, C6-iodination, and radical reduction), resulting in an overall yield of only ~50% [1]. Procuring D-Rhamnose directly eliminates these 6 synthetic steps and avoids the 50% mass loss associated with the deoxygenation sequence.

| Evidence Dimension | Synthetic steps and overall yield to D-rhamnoside core |

| Target Compound Data | 0 deoxygenation steps; 100% starting mass retention |

| Comparator Or Baseline | D-Mannose (6 steps; ~50% overall yield) |

| Quantified Difference | Eliminates 6 synthetic steps and prevents ~50% yield loss |

| Conditions | Preparation of conjugation-ready D-rhamnopyranoside building blocks |

Direct procurement of D-Rhamnose drastically reduces reagent costs, labor, and time in the synthesis of complex bacterial oligosaccharides.

D-Mannose Kd ≈ 50 mM

≈ 5–10× higher affinity

Enzymatic Specificity in Antigen Biosynthesis

The Common Polysaccharide Antigen (CPA) of Pseudomonas aeruginosa is a homopolymer of D-Rhamnose. The glycosyltransferase WbpZ specifically utilizes GDP-D-Rhamnose to form alpha-1,3 linkages on lipid acceptors[1]. L-Rhamnose, which is processed via the entirely different dTDP-L-Rhamnose pathway in other organisms, is structurally incompatible with the WbpZ/WbpX/WbpY enzyme cluster. Therefore, in vitro reconstitution of CPA requires the D-enantiomer exclusively.

| Evidence Dimension | Substrate utilization by WbpZ glycosyltransferase |

| Target Compound Data | Exclusive donor substrate (via GDP-D-Rha) for alpha-1,3 linkage formation |

| Comparator Or Baseline | L-Rhamnose (Not a substrate; utilizes dTDP pathway) |

| Quantified Difference | 100% orthogonal pathway utilization; strict stereochemical requirement |

| Conditions | In vitro biosynthesis of P. aeruginosa CPA using WbpZ |

Researchers developing Pseudomonas vaccines or studying its virulence factors must procure D-Rhamnose, as L-Rhamnose will yield zero enzymatic incorporation.

TDP pathway: 42% of bacteria, 21% of archaea

Receptor Binding for Bacteriocins

Lectin-like bacteriocins, such as pyocin L1, exhibit genus-specific killing activity against Pseudomonas species by specifically binding to the D-Rhamnose homopolymers of the CPA [1]. Assays demonstrate that pyocin L1 requires the specific stereochemistry of D-Rhamnose for its C-terminal carbohydrate-binding domain to attach to the cell surface. Lipopolysaccharides composed of L-Rhamnose (common in other bacteria and plants) fail to act as cellular receptors for these bacteriocins.

| Evidence Dimension | Cellular receptor binding for Pyocin L1 |

| Target Compound Data | High-affinity binding enabling extraordinary bactericidal potency |

| Comparator Or Baseline | L-Rhamnose (No binding affinity) |

| Quantified Difference | Absolute requirement of D-Rhamnose for bacteriocin-mediated killing |

| Conditions | Surface receptor binding and bactericidal assays for lectin-like pyocins |

Procuring D-Rhamnose is essential for standardizing assays and developing targeted protein antibiotics against multi-drug resistant Pseudomonas.

L-Rhamnose [α]D +7.7° to +8.9°

D-Glucose: detectable carboxyl groups

L-Rhamnose ≈ ¥1–9/g

Pseudomonas aeruginosa Vaccine Synthesis

Because D-Rhamnose is the exclusive monomeric unit of the P. aeruginosa Common Polysaccharide Antigen (CPA), it is the mandatory starting material for the chemical or chemoenzymatic synthesis of CPA repeating units ([D-Rhaα1-2-D-Rhaα1-3-D-Rhaα1-3]). It ensures the correct stereochemistry required to elicit protective immune responses [1].

Rare Deoxy-Sugar Building Block Synthesis

In complex oligosaccharide synthesis, D-Rhamnose is procured to bypass the inefficient, multi-step deoxygenation of D-Mannose. It serves as a highly efficient chiral pool precursor for creating selectively protected D-rhamnosyl donors and acceptors with significantly higher overall yields and shorter production timelines [2].

Lectin-Like Bacteriocin Screening

D-Rhamnose and its polymerized derivatives are utilized as specific binding targets in the development of novel protein antibiotics, such as pyocins. It serves as an essential reagent for competitive binding assays and structural studies evaluating the efficacy of bacteriocins against Pseudomonas species [3].

Application Fit Matrix

References

- [1] Rocchetta, H. L., et al. 'Biosynthesis of the Common Polysaccharide Antigen of Pseudomonas aeruginosa PAO1: Characterization and Role of GDP-d-Rhamnose.' ASM Journals, Infection and Immunity (2001).

- [2] Maiti, S., & Mukhopadhyay, B. 'Total synthesis of the D-acofriose-containing trisaccharide repeating unit of the O-antigen from Azospirillum brasilense JM6B2.' RSC Advances (2025).

- [3] McCaughey, L. C., et al. 'Lectin-Like Bacteriocins from Pseudomonas spp. Utilise D-Rhamnose Containing Lipopolysaccharide as a Cellular Receptor.' PLOS Pathogens (2014).

XLogP3

UNII

Other CAS

Wikipedia

Explore Compound Types